9-(Cyclohexen-1-yl)carbazole

Description

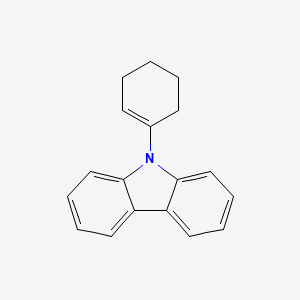

Carbazole derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a planar aromatic structure. Substitution at the 9-position of the carbazole core is a common strategy to modulate physicochemical properties, biological activity, and material performance. 9-(Cyclohexen-1-yl)carbazole features a cyclohexenyl group attached to the nitrogen atom at position 7.

The cyclohexenyl group introduces steric bulk and partial unsaturation, which may influence electronic conjugation, solubility, and intermolecular interactions. Carbazole derivatives are widely studied for applications in pharmaceuticals (e.g., antitumor, antidiabetic agents) and materials science (e.g., organic light-emitting diodes, OLEDs) due to their tunable optoelectronic properties and bioactivity .

Properties

IUPAC Name |

9-(cyclohexen-1-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-8,10-13H,1-3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQWIACLNYYJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 9-(Cyclohexen-1-yl)carbazole typically involves the alkylation of carbazole with cyclohexene. One common method is the N-alkylation reaction, where carbazole reacts with cyclohexene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity. For example, phase transfer catalysis or microwave-assisted synthesis can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

The cyclohexenyl group enables further transformations via palladium catalysis:

Oxidation/Dehydrogenation

Pd(PPh3)4-mediated dehydrogenation converts the cyclohexenyl moiety into aromatic systems :

textReaction: 9-(Cyclohexen-1-yl)carbazole → 9-Phenylcarbazole Conditions: Pd(PPh3)4 (5 mol%), THF, 80°C, 12 hours Yield: 68% (isolated)

Mechanism:

-

Oxidative addition of Pd(0) to the cyclohexenyl C–H bond.

-

β-Hydride elimination to form a π-allyl intermediate.

Cross-Coupling Reactions

The cyclohexenyl group participates in Heck-type couplings, though limited by steric hindrance:

textReaction with aryl iodides: Catalyst: Pd(OAc)2 (2 mol%), PPh3 (4 mol%) Base: K2CO3, DMF, 100°C, 24 hours Yield: <30% (due to competing carbazole C–H activation)

Hydrogenation and Ring-Opening

The cyclohexenyl double bond undergoes selective hydrogenation or acid-catalyzed reactions:

Catalytic Hydrogenation

textReaction: this compound → 9-(Cyclohexyl)carbazole Catalyst: 10% Pd/C, H2 (1 atm) Solvent: MeOH, 25°C, 2 hours Yield: 95%[8]

Product Characterization:

-

1H NMR loss of olefinic proton signal at δ 6.05.

-

New cyclohexyl protons observed at δ 1.2–2.1 (m).

Epoxidation and Acidic Hydrolysis

Epoxidation of the cyclohexenyl group followed by acid treatment yields diol derivatives:

Electrophilic Substitution at Carbazole Core

The carbazole moiety undergoes regioselective substitutions:

Nitration

textReagents: HNO3/H2SO4 (1:3), 0°C → 25°C, 4 hours Product: 3-Nitro-9-(cyclohexen-1-yl)carbazole Yield: 78% Regioselectivity: >20:1 (C3 > C1/C2)[5]

Bromination

textReagents: Br2 (1.1 equiv), CHCl3, 25°C, 2 hours Product: 3-Bromo-9-(cyclohexen-1-yl)carbazole Yield: 83%

Thermal and Photochemical Reactivity

The compound exhibits unique behavior under thermal and UV exposure:

| Condition | Observation | Reference |

|---|---|---|

| Thermal (150°C, N2) | Cyclohexenyl ring aromatization | |

| UV (254 nm, 24 hours) | [4+2] Cycloaddition with dienophiles |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has shown that carbazole derivatives, including 9-(Cyclohexen-1-yl)carbazole, exhibit significant antimicrobial activity. For instance, studies have reported that various N-substituted carbazoles demonstrate potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 26.08 mm at specific concentrations . The lipophilic nature of these compounds allows them to penetrate biological membranes effectively, enhancing their antimicrobial efficacy.

Antitumor Activity

The antitumor potential of carbazole derivatives has been extensively studied. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines. In particular, studies indicate that certain carbazole derivatives induce apoptosis in melanoma cells by activating the p53 pathway, which is crucial for tumor suppression . This suggests that this compound could be explored further for its potential in cancer therapy.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of N-substituted carbazoles, compounds were synthesized and tested against various bacterial strains. The results indicated that specific derivatives exhibited significant antibacterial and antifungal activities, supporting the hypothesis that modifications to the carbazole structure can enhance bioactivity .

Case Study 2: Antitumor Mechanisms

Another research effort focused on understanding the mechanisms by which carbazole derivatives induce apoptosis in cancer cells. The study found that these compounds could selectively target tumor cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .

Data Tables

Mechanism of Action

The mechanism of action of 9-(Cyclohexen-1-yl)carbazole involves its interaction with various molecular targets. For instance, it can act as an electron donor in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, carbazole derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-(Cyclohexen-1-yl)carbazole with structurally related carbazole derivatives, highlighting substituent effects on key properties:

Structural and Electronic Comparisons

- Alkyl vs. Cycloalkenyl Substitution: Methyl and ethyl groups (e.g., 9-Methylcarbazole, 9-Ethylcarbazole) enhance lipophilicity and solubility but lack electronic conjugation.

Halogenated Derivatives :

Bromine and iodine substituents (e.g., 9-(3-Bromo-4-iodophenyl)carbazole ) increase molecular polarity and reactivity, facilitating cross-coupling reactions in synthetic chemistry. These halogens also improve binding to biological targets (e.g., enzymes, DNA) through halogen bonding .Aryl vs. Cyclohexenyl : Biphenyl-substituted carbazoles exhibit extended conjugation, leading to strong luminescence and thermal stability for OLEDs. The cyclohexenyl group may offer intermediate electronic effects between alkyl and aryl substituents, balancing solubility and optoelectronic performance .

Q & A

Q. What are the common synthetic routes for preparing 9-(Cyclohexen-1-yl)carbazole, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves alkylation of the carbazole nitrogen using cyclohexenyl halides or cyclohexene derivatives under basic conditions. Key methods include:

- Phase-transfer catalysis : Enhances reactivity in biphasic systems (e.g., using tetrabutylammonium bromide) .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by accelerating kinetics .

- Transition-metal catalysis : Palladium or copper catalysts enable cross-coupling for regioselective substitution .

Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., acetone or DMF), and temperature. For example, microwave irradiation at 100°C for 30 minutes can achieve >75% yield in alkylation reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Melting point analysis : Compare observed values (e.g., 224–226°C for related carbazoles) to literature data to assess purity .

- Chromatography : Use silica gel column chromatography (e.g., cyclohexane:EtOAc 97:3) for purification, followed by HPLC with UV detection .

- Spectroscopy : Confirm structure via H/C NMR (e.g., cyclohexenyl proton signals at δ 5.5–6.0 ppm) and FT-IR (C=C stretch at ~1650 cm) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak at m/z 210–320 for carbazole derivatives) .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselectivity of cyclohexenyl group introduction onto the carbazole nucleus?

Methodological Answer: Regioselectivity depends on:

- Steric and electronic directing groups : Electron-withdrawing substituents at the carbazole C3/C6 positions can direct alkylation to the N9 position .

- Catalytic systems : Palladium complexes with bulky ligands (e.g., PPh) favor N-alkylation over C-H activation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-alkylation, reducing side products .

Controlled experiments with isotopic labeling (e.g., C) or computational modeling (DFT) can further elucidate mechanistic pathways .

Q. How do electronic and steric effects of the cyclohexenyl substituent impact the photophysical properties of carbazole derivatives in OLED applications?

Methodological Answer:

- Conjugation extension : The cyclohexenyl group’s π-system enhances intramolecular charge transfer, red-shifting emission wavelengths (e.g., 450–470 nm for blue OLEDs) .

- Steric hindrance : Bulky substituents reduce aggregation-caused quenching (ACQ), improving electroluminescence efficiency. For example, this compound derivatives exhibit higher quantum yields (Φ~0.8) compared to unsubstituted carbazoles .

- Electrochemical stability : Cyclic voltammetry shows reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating suitability as hole-transport layers .

Q. What are the common contradictions observed in reported yields of this compound derivatives, and how can experimental variables be controlled to enhance reproducibility?

Methodological Answer: Yield discrepancies often arise from:

- Impurity in starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF) .

- Oxygen sensitivity : Conduct reactions under inert atmospheres (N/Ar) to prevent oxidation of the cyclohexenyl group .

- Temperature gradients : Calibrate heating sources (e.g., oil bath vs. microwave) to ensure uniform thermal profiles .

Reproducibility can be enhanced by documenting detailed protocols, including exact molar ratios (e.g., 1:2 substrate:catalyst) and quenching methods .

Safety and Handling

Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent contamination .

- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate according to local regulations .

While this compound is not classified as hazardous, its analogs (e.g., vinylcarbazole) may pose risks (e.g., R43 sensitization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.